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molecular formula C9H14N2 B1646439 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No. B1646439
M. Wt: 150.22 g/mol
InChI Key: UEZHTDBZSWZKEB-UHFFFAOYSA-N
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Patent
US07125887B2

Procedure details

To a solution of 1-chloro-5,7-nonanedione (14.74 g, from Step A) in a mixture of CH3CN (100 mL) and H2O (33 mL) was added 4.87 mL of hydrazine. After refluxing for 18 h, the reaction mixture was partitioned between EtOAc and aqueous NaHCO3 (saturated). Aqueous layer was extracted with EtOAc (3×). Combined organic phase was washed with brine and dried over anhydrous MgSO4. After concentration, the residue was purified by flash chromatography with 20% EtOAc in hexanes followed by 50% EtOAc in hexanes to give the title compound as a viscous oil. 1H NMR (500 MHz, CDCl3) δ 1.24 (t, 3H, J=7.5 Hz), 1.79–1.85 (m, 2H), 1.95–2.05 (m, 2H), 2.62 (q, 2H, J=7.8 Hz), 2.75 (t, 2H, J=6.4 Hz), 4.08 (t, 2H, J=6.1 Hz), 5.78 (s, 1H).
Name
1-chloro-5,7-nonanedione
Quantity
14.74 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
4.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][C:6](=O)[CH2:7][C:8](=O)[CH2:9][CH3:10].[NH2:13][NH2:14]>CC#N.O>[CH2:9]([C:8]1[CH:7]=[C:6]2[CH2:5][CH2:4][CH2:3][CH2:2][N:14]2[N:13]=1)[CH3:10]

Inputs

Step One
Name
1-chloro-5,7-nonanedione
Quantity
14.74 g
Type
reactant
Smiles
ClCCCCC(CC(CC)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.87 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between EtOAc and aqueous NaHCO3 (saturated)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
Combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography with 20% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NN2C(CCCC2)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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